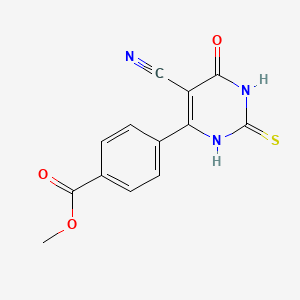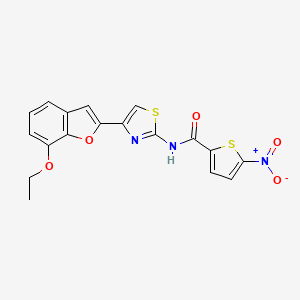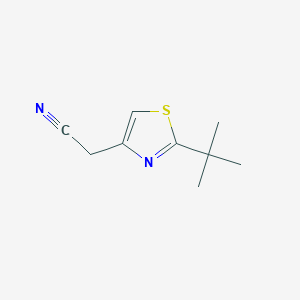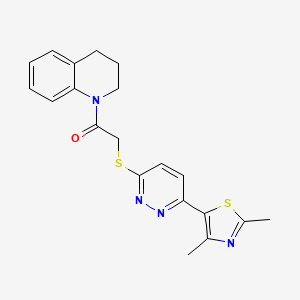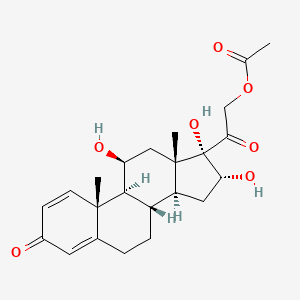
16alpha-Hydroxyprednisonlone acetate
Übersicht
Beschreibung
16alpha-Hydroxyprednisonlone acetate is a synthetic glucocorticosteroid. It has a molecular formula of C23H30O7 and a molecular weight of 418.49 . The IUPAC name is (16alpha)-11,16,17-trihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate .
Synthesis Analysis
The synthesis of 16alpha-Hydroxyprednisonlone acetate involves taking 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate as a reaction raw material. The process includes four steps: preparation of an intermediate 1, preparation of an intermediate 2, preparation of an intermediate 3, and preparation of 16alpha-Hydroxyprednisonlone .Molecular Structure Analysis
The InChI code for 16alpha-Hydroxyprednisonlone acetate is 1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15-,16-,17?,18+,20+,21-,22-,23-/m0/s1 .Chemical Reactions Analysis
16alpha-Hydroxyprednisonlone acetate is used to observe the interaction between steroid drugs and β-cyclodextrin polymers, and calculate the hydrophobic parameters of drugs .Physical And Chemical Properties Analysis
16alpha-Hydroxyprednisonlone acetate has a predicted boiling point of 599.4±50.0 °C and a density of 1.34. It has a predicted pKa value of 11.88±0.70. The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
- Application : It is used to suppress immune responses and manage inflammatory conditions such as rheumatoid arthritis, asthma, and allergic reactions .
- Application : By coupling a 1,2-dehydrogenation reaction performed by Arthrobacter simplex with a 16α-hydroxylation reaction by Streptomyces roseochromogenes, this compound can be efficiently synthesized .
Anti-Inflammatory and Immunosuppressive Effects
Biotechnological Transformation
Interaction Studies with β-Cyclodextrin Polymers
Cell Research and Cancer Studies
Wirkmechanismus
Target of Action
16alpha-Hydroxyprednisonlone acetate, also known as Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-11,16,17-trihydroxy-,(11b,16a)-, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
16alpha-Hydroxyprednisonlone acetate interacts with its target, the glucocorticoid receptor, by binding to it . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction between 16alpha-Hydroxyprednisonlone acetate and the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
The binding of 16alpha-Hydroxyprednisonlone acetate to the glucocorticoid receptor affects various biochemical pathways. These include pathways involved in inflammation and immune response . The compound’s interaction with the glucocorticoid receptor leads to decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation .
Pharmacokinetics
It is known that the compound has a short duration of action, with a half-life of 2-3 hours . These properties can impact the bioavailability of 16alpha-Hydroxyprednisonlone acetate.
Result of Action
The molecular and cellular effects of 16alpha-Hydroxyprednisonlone acetate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, 16alpha-Hydroxyprednisonlone acetate reduces inflammation and modulates immune response .
Safety and Hazards
16alpha-Hydroxyprednisonlone acetate is classified as a reproductive toxin category 1B, which means it may damage the unborn child. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and storing locked up .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-oxo-2-[(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15-,16-,17-,18+,20+,21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMGSJIEPUHTOK-GIMXSRRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha-Hydroxyprednisonlone acetate | |
CAS RN |
86401-80-1 | |
| Record name | 16-HIDROXY PREDNISOLONE ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)
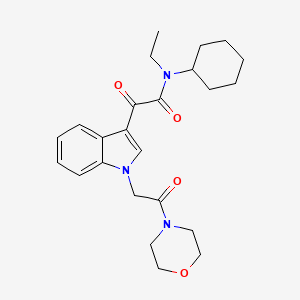
![[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2626273.png)
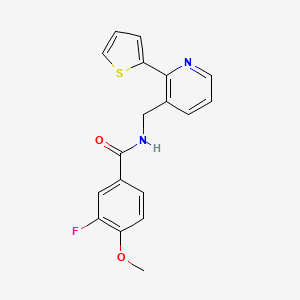
![4-isopropoxy-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626278.png)

![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2626283.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626284.png)
